molecular formula C15H19Cl2NO2 B4749860 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride

Cat. No. B4749860
M. Wt: 316.2 g/mol
InChI Key: VCPWIHDTLNPETN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride, also known as carvedilol hydrochloride, is a beta-blocker medication used to treat conditions such as high blood pressure, heart failure, and angina. In addition to its clinical applications, carvedilol has also been the subject of extensive scientific research due to its unique chemical structure and mechanism of action.

Mechanism of Action

Carvedilol works by blocking the beta-adrenergic receptors in the heart, which reduces the heart's workload and oxygen demand. It also has antioxidant properties, which may help protect the heart from damage caused by oxidative stress.
Biochemical and Physiological Effects:
Carvedilol has been shown to have a number of biochemical and physiological effects. It can reduce heart rate, blood pressure, and myocardial oxygen demand. It can also improve left ventricular function and reduce the risk of arrhythmias.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride in lab experiments is its ability to selectively block beta-adrenergic receptors. This allows researchers to study the effects of beta-blockade on various physiological and biochemical processes. However, one limitation of 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride is its potential for off-target effects, which can complicate data interpretation.

Future Directions

There are a number of potential future directions for 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride research. One area of interest is the development of new formulations or delivery methods that could improve its clinical efficacy. Another area of interest is the study of 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride in combination with other drugs to determine if it could be used as part of a combination therapy for certain conditions. Additionally, further research is needed to fully understand the mechanism of action of 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride and its potential therapeutic applications in other areas beyond heart failure.

Scientific Research Applications

Carvedilol hydrochloride has been extensively studied for its potential therapeutic applications in a variety of conditions. One of the most promising areas of research has been in the treatment of heart failure. Studies have shown that 1-({[5-(3-chloro-4-methylphenyl)-2-furyl]methyl}amino)-2-propanol hydrochloride can improve cardiac function and reduce mortality rates in patients with heart failure.

properties

IUPAC Name

1-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO2.ClH/c1-10-3-4-12(7-14(10)16)15-6-5-13(19-15)9-17-8-11(2)18;/h3-7,11,17-18H,8-9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCPWIHDTLNPETN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)CNCC(C)O)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[[5-(3-Chloro-4-methylphenyl)furan-2-yl]methylamino]propan-2-ol;hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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